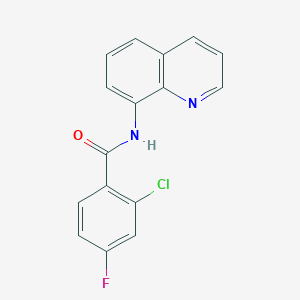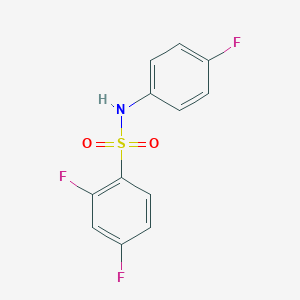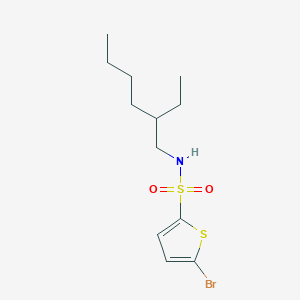
N-(1,3-benzodioxol-5-ylmethyl)-3-bromobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-ylmethyl)-3-bromobenzenesulfonamide, also known as BDBS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. BDBS is a sulfonamide derivative that contains a benzodioxole ring and a bromobenzene group, which makes it a unique and valuable compound for research purposes.
Mécanisme D'action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-3-bromobenzenesulfonamide involves its ability to bind to specific enzymes or receptors and inhibit their activity. For example, this compound has been shown to bind to the active site of carbonic anhydrase IX and XII, which prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate ions. This inhibition of the enzyme activity leads to a decrease in tumor growth and metastasis.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. For example, this compound has been shown to induce apoptosis in cancer cells, reduce intraocular pressure in glaucoma, and improve memory and cognitive function in Alzheimer's disease models. This compound has also been shown to have anti-inflammatory and antioxidant properties, which make it a potential therapeutic agent for various inflammatory and oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(1,3-benzodioxol-5-ylmethyl)-3-bromobenzenesulfonamide in lab experiments is its high potency and selectivity towards specific enzymes or receptors. This compound has been shown to exhibit nanomolar inhibitory activity against carbonic anhydrase IX and XII, which makes it a valuable tool for studying the role of these enzymes in cancer progression and metastasis. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it challenging to prepare and administer in certain assays.
Orientations Futures
There are several future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-3-bromobenzenesulfonamide. One potential direction is to investigate its potential as a therapeutic agent for other diseases, such as Parkinson's disease and multiple sclerosis, which are associated with oxidative stress and inflammation. Another direction is to explore the structure-activity relationship of this compound and its analogs, which could lead to the development of more potent and selective inhibitors of specific enzymes or receptors. Additionally, further studies are needed to elucidate the pharmacokinetics and toxicity of this compound in vivo, which could facilitate its translation into clinical use.
Méthodes De Synthèse
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-3-bromobenzenesulfonamide involves the reaction of 3-bromobenzenesulfonyl chloride with 1,3-benzodioxole-5-methanol in the presence of a base such as triethylamine. The reaction is carried out at room temperature under anhydrous conditions, and the resulting product is purified through column chromatography or recrystallization.
Applications De Recherche Scientifique
N-(1,3-benzodioxol-5-ylmethyl)-3-bromobenzenesulfonamide has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, this compound has been shown to exhibit significant inhibitory activity against certain enzymes, such as carbonic anhydrase IX and XII, which are involved in cancer progression and metastasis. This compound has also been investigated for its potential as a therapeutic agent for diseases such as glaucoma, Alzheimer's disease, and diabetes.
Propriétés
Formule moléculaire |
C14H12BrNO4S |
|---|---|
Poids moléculaire |
370.22 g/mol |
Nom IUPAC |
N-(1,3-benzodioxol-5-ylmethyl)-3-bromobenzenesulfonamide |
InChI |
InChI=1S/C14H12BrNO4S/c15-11-2-1-3-12(7-11)21(17,18)16-8-10-4-5-13-14(6-10)20-9-19-13/h1-7,16H,8-9H2 |
Clé InChI |
RPTDBGPNXIEZCG-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CNS(=O)(=O)C3=CC(=CC=C3)Br |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)CNS(=O)(=O)C3=CC(=CC=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 3-[(4-cyanophenyl)sulfonylamino]benzoate](/img/structure/B262896.png)

![2-methyl-N-[2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B262918.png)


![3-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B262921.png)


![3-bromo-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B262936.png)

![N-[2-(2-thienyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B262948.png)
